1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride
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Overview
Description
1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
The synthesis of 1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole core . The resulting indole can then undergo N-alkylation with propylamine to introduce the propyl group at the nitrogen atom. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or other oxygenated derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .
Comparison with Similar Compounds
1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride can be compared with other indole derivatives such as:
These compounds share the indole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C16H25ClN2 |
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Molecular Weight |
280.83 g/mol |
IUPAC Name |
1-(1H-indol-2-yl)-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17-18H,3-4,7,10,12H2,1-2H3;1H |
InChI Key |
RCTMUNNKMPIYLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC2=CC=CC=C2N1)NCCC.Cl |
Origin of Product |
United States |
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